molecular formula C6H10ClN3O2 B8729342 Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B8729342
M. Wt: 191.61 g/mol
InChI Key: WSZJQQLVHDJUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

    Imidazole: The parent compound of the imidazole family.

    2-Methylimidazole: A methylated derivative of imidazole.

    4-Nitroimidazole: An imidazole derivative with a nitro group at the 4-position.

Uniqueness: Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, an amino group, and a carboxylic acid ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

methyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(7)8-5(9)6(10)11-2;/h3H,7H2,1-2H3;1H

InChI Key

WSZJQQLVHDJUQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)OC)N.Cl

Origin of Product

United States

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